molecular formula C8H5ClF4O3S B6155540 4-(1,1,2,2-tetrafluoroethoxy)benzene-1-sulfonyl chloride CAS No. 68516-54-1

4-(1,1,2,2-tetrafluoroethoxy)benzene-1-sulfonyl chloride

Cat. No.: B6155540
CAS No.: 68516-54-1
M. Wt: 292.64 g/mol
InChI Key: BHVOWFNWLROOSU-UHFFFAOYSA-N
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Description

4-(1,1,2,2-tetrafluoroethoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClF4O3S It is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a tetrafluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,2,2-tetrafluoroethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 1,1,2,2-tetrafluoroethanol under appropriate conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the ether linkage. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1,1,2,2-tetrafluoroethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(1,1,2,2-tetrafluoroethoxy)benzene-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles. The resulting nucleophilic substitution reactions lead to the formation of various sulfonyl derivatives. The tetrafluoroethoxy group can influence the reactivity and stability of the compound, potentially affecting its interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,1,2,2-tetrafluoroethoxy)benzene-1-sulfonyl chloride is unique due to the presence of both the tetrafluoroethoxy and sulfonyl chloride groups. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1,1,2,2-tetrafluoroethoxy)benzene-1-sulfonyl chloride involves the reaction of 4-hydroxybenzenesulfonyl chloride with 1,1,2,2-tetrafluoroethanol in the presence of a base to form the desired product.", "Starting Materials": [ "4-hydroxybenzenesulfonyl chloride", "1,1,2,2-tetrafluoroethanol", "Base (e.g. triethylamine)" ], "Reaction": [ "Add 4-hydroxybenzenesulfonyl chloride to a dry round-bottom flask", "Add a catalytic amount of base to the flask", "Add 1,1,2,2-tetrafluoroethanol dropwise to the flask while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the precipitated product", "Wash the product with cold diethyl ether", "Dry the product under vacuum to obtain 4-(1,1,2,2-tetrafluoroethoxy)benzene-1-sulfonyl chloride" ] }

CAS No.

68516-54-1

Molecular Formula

C8H5ClF4O3S

Molecular Weight

292.64 g/mol

IUPAC Name

4-(1,1,2,2-tetrafluoroethoxy)benzenesulfonyl chloride

InChI

InChI=1S/C8H5ClF4O3S/c9-17(14,15)6-3-1-5(2-4-6)16-8(12,13)7(10)11/h1-4,7H

InChI Key

BHVOWFNWLROOSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC(C(F)F)(F)F)S(=O)(=O)Cl

Purity

95

Origin of Product

United States

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